molecular formula C21H19Cl2N3O4 B3246146 Clevidipine Impurity 6 CAS No. 175688-79-6

Clevidipine Impurity 6

Cat. No.: B3246146
CAS No.: 175688-79-6
M. Wt: 448.3 g/mol
InChI Key: CYRXPMAQIWZHMN-UHFFFAOYSA-N
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Description

Clevidipine Impurity 6 is a byproduct formed during the synthesis and storage of clevidipine butyrate, a dihydropyridine calcium channel blocker used for the rapid reduction of arterial blood pressure during cardiac surgery. Clevidipine butyrate is known for its ultra-short-acting properties and vascular selectivity. The presence of impurities like this compound is critical to monitor, as they can affect the overall quality and safety of the pharmaceutical product .

Preparation Methods

The preparation of Clevidipine Impurity 6 involves synthetic routes that are closely related to the manufacturing process of clevidipine butyrate. During the synthesis of clevidipine butyrate, various process-related compounds and degradation products, including this compound, are formed. The synthetic route typically involves the use of intermediates and reagents such as sodium bicarbonate in dimethylformamide (DMF) and subsequent purification steps . Industrial production methods focus on optimizing reaction conditions to minimize the formation of impurities and ensure the purity of the final product.

Chemical Reactions Analysis

Clevidipine Impurity 6 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, under oxidative stress conditions, this compound can form various degradation products .

Scientific Research Applications

Clevidipine Impurity 6 is primarily studied in the context of pharmaceutical quality control and stability evaluation. Its presence and concentration are critical parameters in the development and manufacturing of clevidipine butyrate. Analytical methods such as high-performance liquid chromatography (HPLC) are used to separate and quantify this compound along with other impurities. Research on this compound helps in understanding the stability and degradation pathways of clevidipine butyrate, which is essential for ensuring the safety and efficacy of the drug .

Mechanism of Action

The mechanism of action of Clevidipine Impurity 6 is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its formation and presence can influence the overall stability and efficacy of clevidipine butyrate. The molecular targets and pathways involved in its formation are related to the synthetic and degradation processes of clevidipine butyrate .

Comparison with Similar Compounds

Clevidipine Impurity 6 can be compared with other impurities formed during the synthesis of clevidipine butyrate, such as Imp-3, Imp-5, and Imp-11. These impurities share similar formation mechanisms and are analyzed using similar analytical techniques. The uniqueness of this compound lies in its specific structure and the conditions under which it is formed. Understanding the similarities and differences between these impurities is crucial for optimizing the synthesis and ensuring the quality of clevidipine butyrate .

Properties

IUPAC Name

bis(2-cyanoethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3O4/c1-12-16(20(27)29-10-4-8-24)18(14-6-3-7-15(22)19(14)23)17(13(2)26-12)21(28)30-11-5-9-25/h3,6-7,18,26H,4-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRXPMAQIWZHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCC#N)C2=C(C(=CC=C2)Cl)Cl)C(=O)OCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201117266
Record name 3,5-Bis(2-cyanoethyl) 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201117266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175688-79-6
Record name 3,5-Bis(2-cyanoethyl) 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175688-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis(2-cyanoethyl) 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201117266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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